6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane
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Overview
Description
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[311]heptane is a chemical compound with a unique bicyclic structure It is characterized by its two fused rings and the presence of a methylidene group and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Scientific Research Applications
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar structure but different functional groups.
α-Pinene: Another bicyclic monoterpene, differing in the position of the double bond.
Camphene: A bicyclic monoterpene with a different arrangement of methyl groups.
Uniqueness
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane is unique due to its specific functional groups and the presence of a prop-2-yn-1-yloxy group. This makes it distinct from other bicyclic compounds and provides unique reactivity and applications.
Properties
CAS No. |
69680-35-9 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidene-3-prop-2-ynoxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C13H18O/c1-5-6-14-12-8-10-7-11(9(12)2)13(10,3)4/h1,10-12H,2,6-8H2,3-4H3 |
InChI Key |
PCSSZMGUFVSXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)OCC#C)C |
Origin of Product |
United States |
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